Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate
Description
Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate (CAS: 35229-84-6) is a hydrazonyl halide derivative with the molecular formula C₁₁H₁₀ClF₃N₂O₂ and a molecular weight of 294.66 g/mol . Its structure features a central Z-configuration hydrazone moiety (-NH-N=C-Cl) linked to a 2-(trifluoromethyl)phenyl group and an ethyl ester (Figure 1). The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's stability and lipophilicity, which are critical for pharmaceutical applications .
The compound is synthesized via diazonium coupling reactions, similar to methods described for analogs (e.g., reacting ethyl 2-chloro-3-oxobutanoate with diazonium salts under basic conditions) . It is sparingly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and crystallographic studies . Its crystal structure exhibits planar geometry at the hydrazone core, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the Z-configuration and influencing supramolecular packing .
Properties
Molecular Formula |
C11H10ClF3N2O2 |
|---|---|
Molecular Weight |
294.66 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+ |
InChI Key |
KOTWSMZTIFTQHU-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization-Coupling Strategy
The primary synthetic route involves a two-step diazotization and coupling sequence, leveraging the reactivity of 2-(trifluoromethyl)aniline.
Step 1: Diazotization of 2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid (HCl) at low temperatures (0–5°C) to form the corresponding diazonium chloride. This intermediate is highly reactive and requires immediate use to prevent decomposition. The reaction proceeds as follows:
$$
\text{C}7\text{H}6\text{F}3\text{N} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}7\text{H}5\text{F}3\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
$$
Key parameters include maintaining sub-5°C temperatures and stoichiometric excess of HCl (4–8 equiv) to stabilize the diazonium salt.
Step 2: Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt is coupled with ethyl 2-chloroacetoacetate in the presence of sodium acetate (NaOAc) as a base. The acetate ion deprotonates the α-carbon of the acetoacetate, enabling nucleophilic attack on the diazonium electrophile. The reaction forms the hydrazinylidene intermediate, which tautomerizes to the final Z-isomer:
$$
\text{Diazonium salt} + \text{CH}_3\text{C(O)C(Cl)COOEt} \xrightarrow{\text{NaOAc}} \text{Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate}
$$
The product is isolated as a yellow solid after methanol recrystallization.
Optimization and Process Variables
Temperature Control
Diazotization efficiency correlates inversely with temperature. Reactions conducted above 5°C risk diazonium salt decomposition, leading to by-products like triazenes. Coupling steps benefit from gradual warming to room temperature post-reaction to ensure complete tautomerization.
Solvent Systems
- Diazotization : Conducted in aqueous HCl with acetone co-solvent (1:1 v/v) to enhance solubility of the aniline.
- Coupling : Ethyl acetate or dichloromethane is used for extraction, with methanol employed for recrystallization.
By-Product Mitigation
Sulfamic Acid Quenching
Residual nitrous acid (HNO₂) is neutralized with sulfamic acid (NH₂SO₃H) to prevent re-diazotization or triazene formation:
$$
\text{HNO}2 + \text{NH}2\text{SO}3\text{H} \rightarrow \text{N}2 + \text{H}2\text{SO}4 + \text{H}_2\text{O}
$$
Purification Techniques
- Recrystallization : Methanol washes remove unreacted aniline and sodium salts, yielding >95% purity.
- Chromatography : Silica gel chromatography (hexane/ethyl acetate 8:1) resolves stereoisomers, though the Z-configuration dominates due to kinetic control.
Comparative Analysis of Analogous Syntheses
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene group can undergo oxidation to form azo compounds or reduction to form hydrazine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with the molecular formula C11H9Cl2F3N2O2 and a molecular weight of approximately 329.1 g/mol. It features a chloroacetate group and a hydrazone linkage, with a trifluoromethyl group enhancing its biological activity and medicinal chemistry applications.
Synthesis
The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate typically involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl chloroacetate to produce ethyl (Z)-2-chloro-2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazonoacetate.
Potential Applications
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate and similar compounds have significant biological activity, particularly in medicinal chemistry.
- Medicinal Chemistry Compounds with similar structures have been studied for their potential as treatments for various diseases.
- Interaction Studies Interaction studies involving ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate focus on its binding affinity with various biological targets. Preliminary studies indicate interactions with biological targets, but further research is needed to fully elucidate these interactions and determine their implications for therapeutic applications.
Related Compounds
The uniqueness of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate lies in its specific combination of chlorine and trifluoromethyl groups, which may enhance its biological activity compared to other similar compounds. Some related compounds include:
- Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate: Contains methoxy group and has been studied for anti-inflammatory properties.
- Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetate: Has a similar trifluoromethyl group and potential anticancer activity.
- Ethyl 3-(trifluoromethyl)phenylhydrazonoacetate: Has a different phenyl substitution and has been evaluated for antimicrobial effects.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydrazinylidene group can form hydrogen bonds and other interactions with target proteins, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly alter electronic properties, solubility, and reactivity. Key analogs include:
- Electron-Withdrawing Groups (EWGs) : The 2-CF₃ group (target compound) increases electrophilicity at the hydrazone carbon compared to electron-donating groups (e.g., 4-OCH₃ in CAS 148367-95-7), enhancing reactivity in nucleophilic substitutions .
- Halogenated Analogs : The 2,4,5-trichlorophenyl derivative (859775-89-6) has higher molecular weight and lower solubility due to increased hydrophobicity .
Crystallographic and Hydrogen-Bonding Trends
- Z-Configuration : All analogs adopt the Z-configuration, confirmed by X-ray diffraction (e.g., torsion angles: N–N=C–Cl ≈ 0.8°) .
- Hydrogen Bonding : The hydrazone N–H forms intermolecular bonds with ester carbonyl oxygens, creating helical chains (target) or dimeric motifs (4-methoxyphenyl analog) . Substituents like -OCH₃ (CAS 148367-95-7) introduce additional hydrogen-bond acceptors, altering packing efficiency .
Biological Activity
Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate (C11H10ClF3N2O2) is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a hydrazinylidene moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClF3N2O2
- Molecular Weight : 294.66 g/mol
- Purity : Typically around 95% .
Anticancer Properties
Research indicates that compounds with hydrazinylidene structures often exhibit anticancer properties. In particular, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic activity .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of a series of hydrazone derivatives on human cancer cell lines. The results showed that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced their anticancer activity. This compound was included in this series and demonstrated promising results, particularly against breast and colon cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 2-chloro-2-(trifluoromethyl)phenyl hydrazone | MCF-7 (Breast Cancer) | 1.61 ± 0.12 |
| Ethyl 2-chloro-2-(trifluoromethyl)phenyl hydrazone | HT-29 (Colon Cancer) | 1.98 ± 0.22 |
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The presence of the hydrazinylidene moiety allows for the formation of reactive intermediates that can bind to DNA or proteins, leading to cellular stress responses and ultimately apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of halogen atoms in its structure is often correlated with enhanced antibacterial properties. Compounds with similar configurations have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate?
Methodological Answer:
The compound is typically synthesized via diazonium coupling reactions. A common approach involves reacting ethyl 2-chloroacetoacetate with a diazonium salt derived from 2-(trifluoromethyl)aniline. The reaction is conducted under chilled conditions (273 K) in ethanol with sodium acetate as a base to neutralize HCl generated during diazotization. The diazonium salt is added dropwise to prevent side reactions, and the product is isolated by recrystallization from ethanol, yielding ~80% purity .
Advanced: How can reaction conditions be optimized to improve regioselectivity in hydrazone formation?
Methodological Answer:
Regioselectivity in hydrazone formation is influenced by electronic and steric effects. Computational studies (e.g., DFT calculations) can predict favorable tautomeric forms. Experimentally, low temperatures (≤273 K) and controlled pH (via buffered sodium acetate) stabilize the Z-configuration. Microwave-assisted synthesis (e.g., 50–80°C, 30 min) enhances reaction rates while maintaining selectivity, as demonstrated in analogous hydrazone derivatives .
Basic: What spectroscopic techniques are used to confirm the Z-configuration of the hydrazone group?
Methodological Answer:
- NMR: The Z-configuration is confirmed by H NMR coupling constants () between the hydrazine N-H and adjacent protons. For example, a deshielded N-H proton at δ 12–14 ppm with no coupling to the trifluoromethylphenyl group indicates intramolecular hydrogen bonding, consistent with Z-geometry .
- X-ray crystallography: Single-crystal analysis reveals a planar C=N bond with a torsion angle <1°, confirming the Z-configuration .
Advanced: How do hydrogen-bonding patterns in the crystal lattice influence stability and reactivity?
Methodological Answer:
Intermolecular N-H···O=C hydrogen bonds form helical chains along the crystallographic b-axis, stabilizing the Z-configuration. Graph set analysis (e.g., motifs) quantifies these interactions, which reduce solubility in polar solvents. Disruption of hydrogen bonds via solvent exchange (e.g., DMSO) increases reactivity in nucleophilic substitution reactions .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Test against serine hydrolases or cytochrome P450 isoforms due to the compound’s electrophilic chloroacetate moiety. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor activity .
- Antimicrobial screening: Disk diffusion assays (MIC values) in Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into active sites (e.g., COX-2, thrombin) using the chloroacetate group as a warhead. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR studies: CorlogP values (~2.5) predict moderate membrane permeability, while electrostatic potential maps highlight nucleophilic attack susceptibility at the C-Cl bond .
Basic: How should researchers resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions often arise from polymorphic forms. Characterize batches via:
- PXRD: Compare diffraction patterns to identify anhydrous vs. solvated forms.
- DSC: Measure melting points (e.g., 94°C for pure form vs. depressed values for solvates) .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Light-sensitive degradation: Store in amber vials under argon at –20°C. Monitor via HPLC-UV (λ = 254 nm) for decomposition products (e.g., ethyl chloroacetate).
- Hydrolytic stability: Lyophilize and store with molecular sieves (3Å) to prevent hydrolysis of the hydrazone bond .
Basic: Which crystallography software is recommended for structure refinement?
Methodological Answer:
- SHELXL: Refine against high-resolution (<1.0 Å) X-ray data. Use the TWIN/BASF commands for twinned crystals.
- WinGX/ORTEP: Visualize anisotropic displacement parameters and generate publication-quality figures .
Advanced: How does the trifluoromethyl group influence electronic properties in structure-activity relationships?
Methodological Answer:
The -CF group is a strong electron-withdrawing substituent:
- Hammett constants (σ = 0.43): Increase electrophilicity at the hydrazone C=N bond, enhancing reactivity toward nucleophiles.
- NMR F shifts: δ –60 to –65 ppm (vs. CFCl) indicate minimal conjugation with the phenyl ring, favoring meta-directing effects in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
